An In-depth Technical Guide to Butanoic acid, 4-imino-4-methoxy-, methyl ester hydrochloride
An In-depth Technical Guide to Butanoic acid, 4-imino-4-methoxy-, methyl ester hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Butanoic acid, 4-imino-4-methoxy-, methyl ester hydrochloride (CAS Number: 52070-12-9). This bifunctional molecule, containing both an imidate and an ester group, serves as a valuable intermediate in synthetic organic chemistry, most notably in the production of complex pharmaceuticals. This document will delve into its chemical identity, synthesis, spectroscopic characterization, handling and safety protocols, and its pivotal role in drug development.
Chemical Identity and Properties
Butanoic acid, 4-imino-4-methoxy-, methyl ester hydrochloride, also known as methyl 4-(methoxycarbonyl)propanimidate hydrochloride, is the salt form of the corresponding imino ester. The hydrochloride salt enhances the stability of the reactive imidate functional group.
| Property | Value | Source |
| CAS Number | 52070-12-9 | [1] |
| Molecular Formula | C₆H₁₂ClNO₃ | Inferred from structure |
| Molecular Weight | 181.62 g/mol | Calculated |
| Synonyms | 4-Imino-4-methoxybutanoic acid methyl ester hydrochloride | [1] |
| Physical Form | Expected to be a crystalline solid | General knowledge of hydrochloride salts |
| Solubility | Likely soluble in polar solvents such as water and alcohols | General knowledge of hydrochloride salts |
The core structure features a four-carbon chain with a methyl ester at one end and a methoxy-substituted iminium chloride at the other. This unique arrangement of functional groups dictates its reactivity and utility in organic synthesis.
Synthesis and Purification: The Pinner Reaction
The most direct and established method for the synthesis of Butanoic acid, 4-imino-4-methoxy-, methyl ester hydrochloride is the Pinner reaction. This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol. In this specific case, the reaction proceeds from succinonitrile.
The overall transformation is as follows:
Caption: Synthesis via the Pinner Reaction.
Reaction Mechanism
The Pinner reaction mechanism begins with the protonation of the nitrile by hydrogen chloride, which activates the carbon-nitrogen triple bond towards nucleophilic attack by methanol. This is followed by a second addition of methanol to the other nitrile group and subsequent cyclization and rearrangement to form the final product. The use of anhydrous conditions is critical to prevent the hydrolysis of the imidate to an amide.
Experimental Protocol: A Representative Procedure
The following is a generalized, yet detailed, protocol based on the principles of the Pinner reaction for the synthesis of imidate hydrochlorides.
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Reaction Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube is charged with anhydrous methanol.
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Acidification : The methanol is cooled in an ice bath, and anhydrous hydrogen chloride gas is bubbled through the solution until saturation.
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Addition of Nitrile : Succinonitrile is added portion-wise to the cold, acidic methanol solution under a blanket of inert gas, such as nitrogen or argon.
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Reaction : The reaction mixture is stirred at a low temperature (typically 0-5 °C) to prevent the thermodynamically favored rearrangement of the imidate hydrochloride to the corresponding amide and alkyl chloride.[2] The progress of the reaction can be monitored by the disappearance of the starting nitrile using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
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Isolation : Upon completion, the excess solvent and HCl are removed under reduced pressure. The resulting solid is the crude Butanoic acid, 4-imino-4-methoxy-, methyl ester hydrochloride.
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Purification : The crude product can be purified by recrystallization from an appropriate solvent system, such as a mixture of methanol and diethyl ether. The white crystalline product should be dried under vacuum in the presence of a desiccant.
Spectroscopic Analysis
¹H NMR Spectroscopy
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -O-CH₃ (ester) | ~3.7 | Singlet | 3H |
| -O-CH₃ (imidate) | ~4.0 | Singlet | 3H |
| -CH₂-C=O | ~2.8 | Triplet | 2H |
| -CH₂-C=N | ~3.0 | Triplet | 2H |
| N-H | Broad singlet | 2H |
¹³C NMR Spectroscopy
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| -C=O (ester) | ~172 |
| -C=N (imidate) | ~175 |
| -O-CH₃ (ester) | ~52 |
| -O-CH₃ (imidate) | ~55 |
| -CH₂-C=O | ~30 |
| -CH₂-C=N | ~32 |
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3100-3300 | Strong, broad |
| C=N stretch (imidate) | 1650-1690 | Strong |
| C=O stretch (ester) | 1735-1750 | Strong |
| C-O stretch | 1000-1300 | Strong |
The IR spectrum of the hydrochloride salt is expected to show a strong, broad absorption for the N-H stretch due to protonation at the nitrogen atom.[3]
Mass Spectrometry
In mass spectrometry, the molecular ion peak for the free base (C₆H₁₁NO₃) would be observed at m/z 145.14. Fragmentation would likely involve the loss of the methoxy group (-OCH₃) from the imidate or ester, as well as cleavage of the carbon-carbon bonds in the butanoyl chain.
Handling, Storage, and Safety
As a reactive chemical intermediate, Butanoic acid, 4-imino-4-methoxy-, methyl ester hydrochloride requires careful handling.
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Handling : Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
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Storage : Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents. The hydrochloride salt form is more stable than the free base, but it is still susceptible to hydrolysis.
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Safety : In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists. Due to its reactivity, it should be considered an irritant.
Applications in Drug Development
The primary documented application of Butanoic acid, 4-imino-4-methoxy-, methyl ester hydrochloride is as a key intermediate in the synthesis of Methylprednisolone.[1] Methylprednisolone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties used to treat a wide range of conditions.
The synthesis of complex steroid structures like methylprednisolone involves numerous steps, and the introduction of specific side chains is a critical challenge.[4][5][6] The bifunctional nature of Butanoic acid, 4-imino-4-methoxy-, methyl ester hydrochloride allows for its strategic incorporation into the steroid backbone, which is then further elaborated to form the final active pharmaceutical ingredient (API).
Caption: Role as an intermediate in pharmaceutical synthesis.
The use of this intermediate highlights a common strategy in medicinal chemistry: the use of versatile building blocks to construct complex molecular architectures. The reactivity of both the imidate and the ester functionalities can be selectively harnessed to achieve the desired chemical transformations.
Conclusion
Butanoic acid, 4-imino-4-methoxy-, methyl ester hydrochloride is a specialized chemical intermediate with significant utility in the synthesis of pharmaceuticals, particularly in the construction of the complex side-chain of methylprednisolone. Its synthesis via the Pinner reaction from readily available starting materials makes it an accessible building block for organic chemists. A thorough understanding of its chemical properties, spectroscopic characteristics, and handling requirements is essential for its safe and effective use in research and development. While specific experimental data is limited in publicly accessible literature, established principles of organic chemistry provide a solid framework for its synthesis and characterization.
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